1-(5-Ethoxy-2-fluorophenyl)-2,2-difluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Ethoxy-2-fluorophenyl)-2,2-difluoroethanone is a chemical compound that has garnered attention in various scientific fields due to its unique chemical structure and properties
Vorbereitungsmethoden
The synthesis of 1-(5-Ethoxy-2-fluorophenyl)-2,2-difluoroethanone typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 5-ethoxy-2-fluorobenzaldehyde.
Reaction with Difluoroethanone: The aldehyde undergoes a reaction with difluoroethanone under controlled conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as a Lewis acid catalyst and an organic solvent like dichloromethane.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(5-Ethoxy-2-fluorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-Ethoxy-2-fluorophenyl)-2,2-difluoroethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-(5-Ethoxy-2-fluorophenyl)-2,2-difluoroethanone exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
1-(5-Ethoxy-2-fluorophenyl)-2,2-difluoroethanone can be compared with similar compounds such as:
1-(5-Ethoxy-2-fluorophenyl)ethanol: This compound differs by having an alcohol group instead of a ketone.
(5-Ethoxy-2-fluorophenyl)methanol: Similar structure but with a methanol group.
(5-Ethoxy-2-fluorophenyl)boronic acid: Contains a boronic acid group instead of a difluoroethanone group.
Eigenschaften
Molekularformel |
C10H9F3O2 |
---|---|
Molekulargewicht |
218.17 g/mol |
IUPAC-Name |
1-(5-ethoxy-2-fluorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C10H9F3O2/c1-2-15-6-3-4-8(11)7(5-6)9(14)10(12)13/h3-5,10H,2H2,1H3 |
InChI-Schlüssel |
BQXFDHRDKJGQJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)F)C(=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.